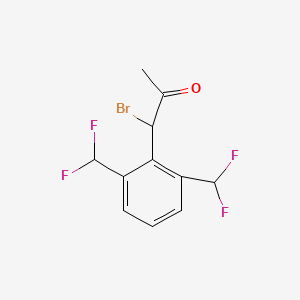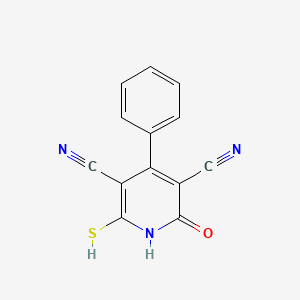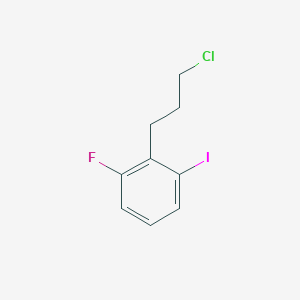![molecular formula C17H24Si B14066436 Triethyl[(naphthalen-1-yl)methyl]silane CAS No. 101577-78-0](/img/structure/B14066436.png)
Triethyl[(naphthalen-1-yl)methyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl[(naphthalen-1-yl)methyl]silane is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a naphthalen-1-ylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(naphthalen-1-yl)methyl]silane typically involves the reaction of naphthalen-1-ylmethyl chloride with triethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane
Catalyst: Transition metal catalysts like palladium or platinum complexes
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent product quality and yield
Purification steps: Including distillation and recrystallization to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions
Triethyl[(naphthalen-1-yl)methyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can participate in reduction reactions, often facilitated by hydrosilanes.
Substitution: The triethylsilyl group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Triethylsilane itself acts as a reducing agent in the presence of catalysts like boron trifluoride.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products
Oxidation: Silanol derivatives
Reduction: Corresponding hydrocarbons or silyl ethers
Substitution: Various substituted silanes depending on the reagents used
Aplicaciones Científicas De Investigación
Triethyl[(naphthalen-1-yl)methyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Potential use in the development of silicon-based bioactive compounds.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Triethyl[(naphthalen-1-yl)methyl]silane involves the interaction of the silicon atom with various molecular targets. The triethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The pathways involved often include:
Hydrosilylation: Addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Silicon-mediated reductions: Reduction of functional groups via silicon-hydrogen bond cleavage.
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: A simpler analog with similar reducing properties.
Trimethyl[(naphthalen-1-yl)methyl]silane: A compound with a trimethylsilyl group instead of triethylsilyl.
Triisopropyl[(naphthalen-1-yl)methyl]silane: Another analog with bulkier isopropyl groups.
Uniqueness
Triethyl[(naphthalen-1-yl)methyl]silane is unique due to its specific combination of a naphthalen-1-ylmethyl moiety and a triethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in specialized applications where other silanes may not perform as effectively.
Propiedades
Número CAS |
101577-78-0 |
|---|---|
Fórmula molecular |
C17H24Si |
Peso molecular |
256.5 g/mol |
Nombre IUPAC |
triethyl(naphthalen-1-ylmethyl)silane |
InChI |
InChI=1S/C17H24Si/c1-4-18(5-2,6-3)14-16-12-9-11-15-10-7-8-13-17(15)16/h7-13H,4-6,14H2,1-3H3 |
Clave InChI |
LMSFBHORQVIPGL-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)












